(E)-Fluvoxamine-d3 Maleate
Description
Rationale for Deuteration in Drug Discovery and Development Research
Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H), has become a significant strategy in drug discovery. unibestpharm.comnih.gov This seemingly subtle change can have a profound impact on a drug's metabolic profile. nih.govcdnsciencepub.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.comjuniperpublishers.com This increased bond strength can make a drug more resistant to metabolic breakdown, particularly by cytochrome P450 (CYP450) enzymes, a major family of enzymes involved in drug metabolism. cdnsciencepub.combioscientia.de This phenomenon, known as the deuterium kinetic isotope effect, can lead to several benefits, including:
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life. nih.govjuniperpublishers.com
Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes decrease the formation of harmful byproducts. unibestpharm.com
Enhanced Efficacy and Safety: An improved pharmacokinetic profile can potentially lead to better therapeutic outcomes and a more favorable safety profile. nih.gov
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.gov
Overview of Deuterated Analogues as Research Tools
Deuterated analogues of pharmaceutical compounds are indispensable tools in various stages of biomedical research. smolecule.comresearchgate.net They serve multiple purposes, including:
Metabolic Probes: Studying the metabolic fate of a drug by tracing the deuterated positions. juniperpublishers.comresearchgate.net
Internal Standards in Bioanalysis: Their similar chemical behavior and distinct mass make them ideal for use in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Investigating how the body affects the drug and how the drug affects the body with greater precision. smolecule.com
Specific Contextualization of (E)-Fluvoxamine-d3 Maleate (B1232345) within Deuterated Research Compounds
(E)-Fluvoxamine-d3 Maleate is the deuterated form of fluvoxamine (B1237835) maleate, a selective serotonin (B10506) reuptake inhibitor (SSRI). smolecule.comlgcstandards.com In this specific compound, three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium atoms. scbt.comvivanls.com This strategic placement of deuterium makes this compound a valuable research tool. smolecule.com It is primarily used as an internal standard in bioanalytical methods to accurately quantify fluvoxamine in biological samples. clearsynth.com Its enhanced metabolic stability also makes it useful for in-depth pharmacokinetic studies and for investigating the metabolic pathways of fluvoxamine. smolecule.comscbt.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H25F3N2O6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
InChI Key |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of E Fluvoxamine D3 Maleate
Advanced Synthetic Pathways for Deuterium (B1214612) Incorporation in Fluvoxamine (B1237835) Analogues
The synthesis of (E)-Fluvoxamine-d3 Maleate (B1232345) involves the strategic replacement of three hydrogen atoms with deuterium atoms in the methoxy (B1213986) group of the fluvoxamine molecule. smolecule.com This targeted deuteration requires precise control over the reaction conditions to ensure high isotopic enrichment and chemical purity.
Stereoselective Synthesis Approaches for the (E)-Isomer
The synthesis of the (E)-isomer of fluvoxamine is crucial as the geometric configuration of the oxime functionality is critical for its biological activity. Stereoselective synthesis methods are employed to ensure the desired (E)-isomer is the major product. smolecule.com Key to this is the control of the mesylation and subsequent amination steps, which must preserve the E-configuration without causing epimerization. smolecule.com Modern approaches may utilize chiral auxiliaries or directing groups to influence the stereochemical outcome of the reaction.
Precursor Design and Deuteration Site Specificity
The primary route for producing (E)-Fluvoxamine-d3 Maleate begins with the synthesis of a deuterated precursor, specifically deuterated methanol (B129727) (CD3OH). smolecule.com This deuterated intermediate is then used in subsequent steps to introduce the trideuteromethoxy group onto the fluvoxamine scaffold. The selection of appropriate deuterated alkylating agents, such as deuterated methyl iodide (CD3I) or deuterated tosylate derivatives, is critical for achieving high specificity at the desired methoxy position. smolecule.com
Recent advancements have explored novel methods for deuteration. For instance, tungsten-complexed systems have shown the ability to achieve high levels of deuterium incorporation at specific sites with minimal isotopic impurities. smolecule.com Additionally, visible-light-promoted oxime ether formation processes that operate under mild conditions without the need for extra catalysts or additives are being investigated. smolecule.com
Methodologies for Isotopic Enrichment and Purity Determination
Ensuring high isotopic enrichment and chemical purity is paramount for the utility of this compound in research applications. Various analytical techniques are employed to quantify the level of deuterium incorporation and to identify any potential impurities.
Isotopic enrichment refers to the percentage of molecules that have successfully incorporated the deuterium atoms at the target positions. googleapis.com This is a critical parameter as it influences the accuracy of pharmacokinetic studies where the deuterated compound is used as an internal standard. rsc.org High-performance liquid chromatography (HPLC) is often used to determine the chemical purity of the final product, with purity levels typically exceeding 95%. lgcstandards.com
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Confirmation
A combination of sophisticated spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound, confirming its structure, isotopic profile, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of the molecule and for determining the precise location and extent of deuterium incorporation. rsc.orgrsc.org By comparing the 1H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart, the absence of signals corresponding to the methoxy protons confirms the successful deuteration at that specific site. Furthermore, 2H (Deuterium) NMR can be used to directly observe the deuterium signal and quantify the level of incorporation.
High-Resolution Mass Spectrometry for Isotopic Profile Assessment
High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the isotopic enrichment and confirming the molecular weight of this compound. rsc.orgresearchgate.net HR-MS can distinguish between molecules with very small mass differences, allowing for the accurate measurement of the mass of the deuterated compound and the determination of the distribution of isotopic isomers. almacgroup.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate the analyte from any impurities before mass analysis. researchgate.netthermofisher.com
Bioanalytical Methodologies Utilizing E Fluvoxamine D3 Maleate As an Internal Standard
Principles and Advantages of Isotope Dilution Mass Spectrometry in Drug Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the sample preparation process. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the isotopic substitution.
The key advantage of this approach is that the IS experiences the same chemical and physical processes as the endogenous analyte throughout extraction, purification, and analysis. By measuring the ratio of the signal from the analyte to the signal from the IS, any variations or losses that occur during sample handling are effectively canceled out. This results in a highly accurate determination of the analyte's concentration.
Application of (E)-Fluvoxamine-d3 Maleate (B1232345) as a Stable Isotope Internal Standard
(E)-Fluvoxamine-d3 Maleate serves as an ideal stable isotope-labeled internal standard for the quantification of fluvoxamine (B1237835) in biological samples. cerilliant.com Its molecular structure is identical to fluvoxamine, except for the replacement of three hydrogen atoms with deuterium (B1214612) in the methoxy (B1213986) group. lgcstandards.comscbt.com This subtle change in mass allows for its differentiation from the unlabeled fluvoxamine by a mass spectrometer, while ensuring that its chemical behavior is virtually identical.
In practice, a known quantity of this compound is added to a biological sample (e.g., plasma, serum, or tissue homogenate) containing an unknown amount of fluvoxamine. The sample then undergoes various preparation steps, such as protein precipitation or liquid-liquid extraction, to isolate the analyte and the internal standard. waters.comijbpas.com During analysis by LC-MS/MS, the two compounds co-elute from the liquid chromatography column but are detected as distinct entities by the mass spectrometer due to their mass difference. The ratio of the peak area of fluvoxamine to that of this compound is then used to calculate the concentration of fluvoxamine in the original sample with high accuracy. researchgate.net
Mitigation of Matrix Effects in Complex Biological Samples
A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting, interfering compounds from the biological matrix. nih.gov These matrix components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. waters.com Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. researchgate.net Any signal suppression or enhancement experienced by the fluvoxamine will be mirrored by the this compound. Consequently, the ratio of their signals remains constant, ensuring that the calculated concentration of fluvoxamine is accurate and reliable, even in the presence of significant matrix interference. waters.com Studies have shown that this approach effectively compensates for matrix effects in various biofluids, including plasma, serum, and oral fluid. waters.comnih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Fluvoxamine and Related Analogues
The development and validation of robust LC-MS/MS methods are crucial for the accurate quantification of fluvoxamine in various research and clinical settings. The use of this compound as an internal standard is an integral part of this process, ensuring the reliability of the results. thermofisher.com
Advanced Sample Preparation Techniques for Research Matrices (e.g., in vitro cellular extracts, animal tissues)
Analyzing fluvoxamine in complex research matrices such as in vitro cellular extracts and animal tissues requires sophisticated sample preparation techniques to remove interfering substances and concentrate the analyte.
Protein Precipitation (PPT): This is a common and straightforward technique where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins. waters.comthermofisher.com The supernatant, containing the analyte and internal standard, is then collected for analysis. This method is often used for plasma and serum samples. waters.comthermofisher.com
Liquid-Liquid Extraction (LLE): LLE is a cost-effective and efficient method for extracting drugs from biological fluids. ijbpas.com It involves partitioning the analyte and internal standard from the aqueous sample into an immiscible organic solvent. ijbpas.comnih.gov This technique is effective in reducing matrix interferences. ijbpas.com For example, a method for analyzing fluvoxamine in human plasma utilized LLE for sample extraction. ijbpas.com
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup compared to PPT and LLE, leading to a significant reduction in matrix interferences. capes.gov.brresearchgate.net In this technique, the sample is passed through a solid sorbent that retains the analyte and internal standard, while unwanted matrix components are washed away. The purified compounds are then eluted with a suitable solvent. On-line SPE systems have been developed for high-throughput analysis of antidepressants, including fluvoxamine, in plasma. capes.gov.brresearchgate.net
The selection of the appropriate sample preparation technique depends on the nature of the research matrix, the required sensitivity, and the desired sample throughput.
Optimization of Chromatographic Separation Parameters for Deuterated Compounds
Achieving optimal chromatographic separation between the analyte and its deuterated internal standard, as well as from other matrix components, is critical for accurate quantification.
Column Selection: Reversed-phase columns, such as C18 and C8, are commonly used for the analysis of fluvoxamine and its analogs. ijbpas.comjopir.in The choice of column depends on the specific properties of the compounds and the desired separation characteristics. For instance, a Hypurity C18 column (50 mm x 4.6 mm, 5µm) has been successfully used for the separation of fluvoxamine and its deuterated internal standard. ijbpas.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. ijbpas.comjopir.in The ratio of these components is optimized to achieve the desired retention time and peak shape. For example, a mobile phase of Acetone-M: Buffer-1 (75:25, v/v) has been employed in a UPLC-MS/MS method for fluvoxamine. ijbpas.com
Isotope Effect: While deuterated standards are designed to co-elute with the analyte, a slight difference in retention time, known as the chromatographic isotope effect, can sometimes be observed. nih.gov This effect is generally minimal for deuterium-labeled compounds in liquid chromatography and does not typically impact the accuracy of quantification, as the peak integration windows can be adjusted accordingly. nih.gov
Below is a table summarizing typical chromatographic conditions for fluvoxamine analysis:
| Parameter | Typical Value | Source |
| Column | Hypurity C18 (50 mm x 4.6 mm, 5µm) | ijbpas.com |
| Mobile Phase | Acetonitrile/Methanol (B129727) and aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) | jopir.inmagtechjournal.com |
| Flow Rate | 0.4 - 1.0 mL/min | ijbpas.comjopir.in |
| Column Temperature | 30 - 40°C | ijbpas.com |
| Injection Volume | 5 - 20 µL | ijbpas.com |
| Run Time | 3 - 5 minutes | ijbpas.comnih.gov |
Mass Spectrometric Detection Strategies and Ionization Techniques
Mass spectrometry provides the high selectivity and sensitivity required for bioanalytical applications.
Ionization Techniques: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of fluvoxamine and other antidepressants due to its suitability for polar and thermally labile compounds. magtechjournal.comfarmaciajournal.com It is generally operated in the positive ion mode for these analytes. Atmospheric pressure chemical ionization (APCI) can also be used and may be less susceptible to matrix effects in some cases. nih.gov
Mass Analysis: Triple quadrupole (QqQ) mass spectrometers are the workhorses of quantitative bioanalysis, typically operated in the Multiple Reaction Monitoring (MRM) mode. magtechjournal.com In MRM, a specific precursor ion (the protonated molecule of the analyte or IS) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise. High-resolution mass spectrometry (HRMS) coupled with Orbitrap technology is also increasingly being used for quantitative assays, offering excellent precision and the ability to perform full scan data acquisition for both quantification and confirmation. thermofisher.comnih.gov
The following table details representative mass spectrometric parameters for the analysis of fluvoxamine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
| Fluvoxamine | 319.2 | 139.1 | Positive ESI | magtechjournal.com |
| This compound | 322.2 | 139.1 | Positive ESI | N/A |
| Fluvoxamine-d4 | 323.2 | 71.1 | Positive ESI | ijbpas.com |
Quantitative Applications in Preclinical Pharmacokinetic and Metabolic Research
Preclinical studies in animal models are fundamental to the drug development process, providing essential information on a drug's absorption, distribution, metabolism, and excretion (ADME). The accurate measurement of drug concentrations in these models is crucial for making informed decisions about a drug candidate's potential for further development. The use of this compound as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required for these pivotal studies.
Accurate Quantitation of Fluvoxamine in Experimental Animal Models
The development of robust bioanalytical methods is a prerequisite for conducting pharmacokinetic studies in experimental animals, such as rats and mice. These methods are essential for characterizing the pharmacokinetic profile of fluvoxamine and understanding its disposition in the body. A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been successfully applied to pharmacokinetic studies in rats. sci-hub.se
In a typical preclinical pharmacokinetic study, rats may receive a single oral or intravenous dose of fluvoxamine. sci-hub.senih.gov Blood samples are then collected at various time points to characterize the drug's concentration-time profile. The use of this compound as an internal standard is critical for ensuring the accuracy of these measurements, especially when dealing with complex biological matrices like plasma and brain tissue. nih.govnih.gov For instance, a population pharmacokinetic model for fluvoxamine in rats was developed following intravenous infusions, highlighting the importance of precise concentration measurements for modeling. nih.gov
The following table illustrates typical pharmacokinetic parameters of fluvoxamine obtained from a study in rats, underscoring the type of data generated through accurate quantitation.
| Parameter | Value | Unit |
| Cmax | 99.79 ± 22.89 | ng/mL |
| AUC0-72h | 2632.78 ± 375.83 | ng*h/mL |
| tmax | 6.4 ± 1.3 | h |
| t1/2 | 15.22 ± 2.54 | h |
| Data is representative of pharmacokinetic parameters that can be determined. |
Assessment of Analytical Precision, Accuracy, and Sensitivity in Research Settings
The validation of bioanalytical methods is a critical step to ensure that the data generated is reliable and reproducible. This validation process assesses several key parameters, including precision, accuracy, and sensitivity. The use of this compound as an internal standard significantly contributes to achieving the stringent acceptance criteria for these parameters.
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. In bioanalytical method validation, these are typically assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. For fluvoxamine quantification, methods utilizing a deuterated internal standard consistently demonstrate excellent precision and accuracy. magtechjournal.comijbpas.com Intra- and inter-day precision values are typically well within the acceptable limit of 15% relative standard deviation (RSD), and accuracy is within 85-115% of the nominal concentration. magtechjournal.comnih.gov
The table below presents representative precision and accuracy data for the quantification of fluvoxamine using a deuterated internal standard.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 2.626 | 3.10 | 98.5 | 4.5 | 102.3 |
| Low | 7.500 | 2.80 | 101.2 | 3.9 | 99.8 |
| Medium | 150.0 | 2.50 | 99.5 | 3.2 | 100.5 |
| High | 250.0 | 2.10 | 100.8 | 2.8 | 101.1 |
| Data is representative of typical validation results. |
Sensitivity: The sensitivity of a bioanalytical method is defined by its lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For fluvoxamine, LC-MS/MS methods utilizing this compound as an internal standard can achieve LLOQs in the low ng/mL range, which is essential for capturing the complete pharmacokinetic profile, including the terminal elimination phase. ijbpas.comnih.gov A typical LLOQ for fluvoxamine in plasma is around 0.2 to 2.6 ng/mL. researchgate.netijbpas.com
Recovery: The extraction recovery of an analyte from the biological matrix is another important parameter evaluated during method validation. While a high and consistent recovery is desirable, the use of a stable isotope-labeled internal standard like this compound can effectively compensate for lower or more variable recovery, as it is expected to behave identically to the analyte during the extraction process. ijbpas.com The average recovery for fluvoxamine is often reported to be above 60%, with the recovery of the deuterated internal standard being comparable. ijbpas.com
Investigations into the Metabolic Stability and Fate of Deuterated Fluvoxamine in Research Models
In Vitro Metabolic Stability Profiling of (E)-Fluvoxamine-d3 Maleate (B1232345)
In vitro models, particularly using liver microsomes, are fundamental in preclinical research to predict a drug's metabolic fate in vivo. For deuterated compounds like (E)-Fluvoxamine-d3 Maleate, these systems are crucial for quantifying the impact of isotopic substitution on metabolic rate and pathway preference.
The metabolism of fluvoxamine (B1237835) exhibits species-specific differences, which are important considerations in preclinical research. Studies on the non-deuterated form have been conducted in various animal models, including rats, dogs, hamsters, and mice. nih.gov The primary route of degradation across these species involves the aliphatic methoxyl group. nih.gov In rats, dogs, and hamsters, this leads to the corresponding carboxylic acid (fluvoxamine acid) as the main metabolite. nih.gov However, in the mouse, the alcohol intermediate (fluvoxamino alcohol), primarily in its glucuronidated form, is of at least equal importance. nih.gov
While specific comparative stability data for this compound across these species is not extensively published, the known metabolic pathways of the parent compound allow for predictions. The rate of disappearance of the deuterated analogue would be expected to be slower in species that rely heavily on O-demethylation, such as rats and dogs, due to the kinetic isotope effect. The magnitude of this effect could differ between species depending on the relative contributions of various CYP isozymes to fluvoxamine metabolism in each animal model.
Table 1: Known Primary Metabolic Pathways of Non-Deuterated Fluvoxamine in Different Laboratory Animal Species This table illustrates the established metabolic pathways for the non-deuterated compound, which provides a basis for predicting the impact of deuteration.
| Species | Primary Metabolic Focus | Major Metabolite(s) | Reference |
|---|---|---|---|
| Rat | Oxidative O-demethylation | Fluvoxamine acid | nih.gov |
| Dog | Oxidative O-demethylation | Fluvoxamine acid | nih.govnih.gov |
| Hamster | Oxidative O-demethylation | Fluvoxamine acid | nih.gov |
| Mouse | Oxidative O-demethylation | Fluvoxamino alcohol (glucuronidated), Fluvoxamine acid | nih.gov |
The metabolism of fluvoxamine in humans and animals is mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.govpharmgkb.org The principal metabolic transformation is a two-step oxidation process beginning with oxidative demethylation of the methoxy (B1213986) group to form an alcohol intermediate, fluvoxamino alcohol, which is then oxidized to the main metabolite, fluvoxamine acid. pharmgkb.orgnih.gov
In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have identified CYP2D6 as the predominant enzyme responsible for the first, rate-limiting step of O-demethylation. pharmgkb.orgnih.gov Another key isozyme, CYP1A2, is involved in secondary pathways, including those involving the removal of the primary amino group. pharmgkb.org Fluvoxamine is also a known inhibitor of several CYP isozymes, most potently CYP1A2 and CYP2C19. wikipedia.orgfda.govfarmaciajournal.compsychopharmacologyinstitute.com
A primary motivation for developing deuterated pharmaceuticals is to increase the metabolic half-life, thereby enhancing exposure. juniperpublishers.com The substitution of hydrogen with deuterium (B1214612) at a metabolic "soft spot" can significantly slow down enzymatic degradation. selvita.combioscientia.de This effect is quantifiable in in vitro systems like human liver microsomes (HLM) by comparing the disappearance rate of the deuterated compound to its non-deuterated analogue.
While specific data for this compound is limited, studies on other deuterated drugs demonstrate the principle. For example, deuteration of the N-CH3 group of indiplon (B1671879) increased its half-life by 20% in HLM and 30% in rat liver microsomes. juniperpublishers.com Similarly, deuterated atazanavir (B138) showed a 51% increase in its half-life in HLM. Given that the primary metabolic pathway of fluvoxamine is O-demethylation by CYP2D6, a significant increase in the in vitro half-life of this compound is anticipated compared to non-deuterated fluvoxamine.
Table 2: Illustrative Comparative In Vitro Metabolic Half-Life (T½) This table presents a hypothetical comparison based on established principles of the kinetic isotope effect, as specific experimental values for this compound were not available in the searched literature.
| Compound | In Vitro System | Predicted Metabolic Half-Life (T½) | Anticipated Outcome |
|---|---|---|---|
| (E)-Fluvoxamine Maleate | Human Liver Microsomes (HLM) | T | Baseline |
| This compound | Human Liver Microsomes (HLM) | > T | Increased half-life due to slowed CYP2D6-mediated O-demethylation |
| (E)-Fluvoxamine Maleate | Rat Liver Microsomes | T' | Baseline |
| This compound | Rat Liver Microsomes | > T' | Increased half-life, magnitude may differ from HLM based on CYP expression |
Analytical Techniques for Characterization and Quantification
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for both the characterization and quantification of (E)-Fluvoxamine-d3 Maleate (B1232345). nih.gov It allows for the precise determination of the molecular weight, confirming the incorporation of the deuterium (B1214612) atoms. In quantitative studies, tandem mass spectrometry (MS/MS) is often employed for its high selectivity and sensitivity. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool used to confirm the structure of (E)-Fluvoxamine-d3 Maleate. It can verify the exact location of the deuterium atoms within the molecule by observing the absence of proton signals at the labeled positions.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate this compound from other components in a sample before it is introduced into the mass spectrometer. nih.govresearchgate.net The choice of the column and mobile phase is critical for achieving good separation and peak shape. nih.gov A stability-indicating HPLC method has been developed for the determination of fluvoxamine (B1237835) maleate, which can be adapted for its deuterated analogue. nih.govresearchgate.net
Table 2: Summary of Analytical Techniques
| Technique | Application |
|---|---|
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling, quantification. nih.gov |
| Tandem MS (MS/MS) | Highly selective and sensitive quantification in biological matrices. japsonline.com |
| NMR Spectroscopy | Structural confirmation and verification of deuterium labeling position. |
| HPLC | Separation from other sample components prior to MS analysis. nih.govresearchgate.net |
Future Research Directions and Emerging Methodologies
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Bioactive Molecules
The synthesis of deuterated compounds like (E)-Fluvoxamine-d3 Maleate (B1232345) relies on sophisticated labeling technologies. Historically, the preparation of such molecules involved multi-step syntheses starting from commercially available deuterated precursors. researchgate.net However, recent years have seen a surge in more efficient and selective late-stage deuteration methods.
One of the most prominent techniques is Hydrogen Isotope Exchange (HIE) , which allows for the direct replacement of hydrogen atoms with deuterium in a fully formed molecule. researchgate.netacs.org This approach is advantageous as it can be applied at the final stages of a synthetic route, making it more atom-economical. acs.org
Modern HIE reactions are often facilitated by transition-metal catalysts. Iridium-based catalysts, for instance, have proven highly effective for ortho-directed HIE, enabling selective deuterium incorporation at specific positions on an aromatic ring. acs.org Ruthenium, palladium, and platinum catalysts have also demonstrated significant utility in promoting H-D exchange reactions under various conditions. nih.govjst.go.jp For example, palladium-on-carbon (Pd/C) catalysts can selectively deuterate benzylic positions under mild hydrogenation conditions using heavy water (D₂O) as the deuterium source. jst.go.jp
Beyond metal catalysis, biocatalytic methods are emerging as a powerful tool for asymmetric deuteration. researchgate.net Enzyme-catalyzed reactions, often conducted in deuterated solvents, offer high positional selectivity for deuterium incorporation, which is crucial for complex molecules with multiple potential labeling sites. mdpi.com These enzymatic strategies provide a green chemistry alternative to traditional methods. nih.gov
Table 1: Comparison of Modern Deuterium Labeling Technologies
| Technology | Mechanism | Key Advantages | Common Catalysts/Reagents |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds. | Late-stage functionalization, high efficiency. | Iridium, Ruthenium, Palladium, Platinum. |
| Catalytic Reduction | Use of D₂ gas or D₂O with a metal catalyst to reduce unsaturated bonds. | High deuterium incorporation. | Pd/C, Pt/C, Rh/C. jst.go.jp |
| Biocatalysis | Enzyme-mediated deuterium incorporation. | High regio- and stereoselectivity, mild reaction conditions. | Dehydrogenases, reductases in D₂O. |
| Deuterated Reagents | Synthesis using building blocks already containing deuterium. | Precise placement of deuterium. | LiAlD₄, CD₃I, deuterated solvents. simsonpharma.comnih.gov |
These advanced labeling methods are crucial for producing complex deuterated molecules like (E)-Fluvoxamine-d3 Maleate with high isotopic purity and regioselectivity, paving the way for more sophisticated research applications. acs.orgnih.gov
Expanding the Scope of this compound in Novel In Vitro and In Vivo Research Models
The primary rationale for developing deuterated drugs is to alter their metabolic fate, often leading to improved pharmacokinetic properties. nih.govacs.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. nih.gov For this compound, this could translate to a more stable metabolic profile, reduced formation of certain metabolites, and potentially a longer half-life compared to its non-deuterated counterpart.
These modified properties open up new research possibilities in various models:
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: this compound is an ideal tool for detailed PK/PD modeling. In vivo studies in animal models can precisely delineate how deuteration affects absorption, distribution, metabolism, and excretion (ADME) profiles. clearsynth.comacs.org This allows researchers to investigate the relationship between plasma concentration, target engagement (serotonin transporter occupancy), and behavioral outcomes with greater control over metabolic variables.
Metabolite Profiling: By using the deuterated analog, researchers can more easily track the metabolic pathways of fluvoxamine (B1237835). The unique mass signature of the deuterated parent drug and its metabolites simplifies their identification in complex biological matrices like plasma and urine. clearsynth.comclearsynth.com
Neurobiology Research: There is evidence suggesting that deuterium itself can have biological effects. A study in mice found that deuterium-depleted water reduced depressive-like behaviors and that deuterium-treated water decreased the expression of the serotonin (B10506) transporter (SERT), the primary target of fluvoxamine. nih.gov This raises intriguing questions about how a deuterated SSRI like this compound might interact with its target in novel ways. In vitro models using primary neuronal cultures or brain slices could be used to explore if the deuterated compound exhibits altered affinity or kinetics at the serotonin transporter.
Comparative Efficacy and Safety Models: Animal models of depression and anxiety could be used to conduct head-to-head comparisons between fluvoxamine and this compound. nih.gov Such studies could determine if the improved pharmacokinetic profile translates into enhanced efficacy or a better safety margin, for instance, by reducing the formation of potentially toxic metabolites. nih.govpharmafocusasia.com
Integration of Deuterated Analogues into Systems Biology and Multi-Omics Research Paradigms
Systems biology aims to understand the complex interactions within a biological system from a holistic perspective. creative-proteomics.com Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, are central to this field. pharmiweb.com Stable isotope labeling is a cornerstone technique in these disciplines, and deuterated compounds like this compound can be powerful probes in this context.
Metabolomics: Stable Isotope-Resolved Metabolomics (SIRM) uses labeled compounds to trace the flow of atoms through metabolic networks. creative-proteomics.com While often performed with ¹³C or ¹⁵N, deuterium labeling offers a complementary approach. biosyn.com Administering this compound to a biological system (e.g., cell culture or an animal model) and subsequently performing high-resolution metabolomics analysis can reveal how the drug perturbs metabolic pathways downstream of serotonin signaling. This can help uncover novel mechanisms of action or identify biomarkers of drug response.
Proteomics: In proteomics, stable isotope labeling is widely used for quantitative analysis. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are common, deuterated drugs can be used to study their specific impact on protein expression. biosyn.com For example, researchers could treat cells with this compound and use quantitative proteomics to identify proteins whose expression levels change in response to the drug, providing insights into its molecular targets and off-target effects.
Methodological Innovations in Bioanalytical Chemistry and Metabolomics for Deuterated Compounds
The analysis of deuterated compounds requires specialized bioanalytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is the cornerstone for analyzing deuterated molecules, as it separates ions based on their mass-to-charge ratio.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique is used to study protein conformation and dynamics. spectroscopyonline.comnih.gov While not a direct analysis of the deuterated drug itself, the principles of H/D exchange are central. In the context of drug analysis, high-resolution mass spectrometry is essential for distinguishing the deuterated drug from its non-deuterated counterpart and quantifying its levels in biological samples. wikipedia.orgresearchgate.net
Chromatographic Considerations: A key methodological challenge is the "chromatographic deuterium effect" (CDE), where deuterated compounds may elute slightly earlier than their non-deuterated analogs in reverse-phase liquid chromatography. acs.orgnih.gov Understanding and optimizing chromatographic conditions is crucial to ensure accurate quantification and to avoid misinterpretation of data, especially in metabolomics studies where deuterated internal standards are used. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another vital tool for characterizing deuterated compounds.
²H NMR: Deuterium NMR spectroscopy directly detects the deuterium nucleus. It can confirm the position and extent of deuterium incorporation in a molecule. wikipedia.org While it has lower resolution and sensitivity compared to proton (¹H) NMR, it is definitive for verifying the success of a labeling reaction. wikipedia.orghuji.ac.il
¹H NMR: In ¹H NMR, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal, providing an indirect but powerful confirmation of deuteration. wikipedia.org Deuterated solvents are also routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. studymind.co.uksimsonpharma.comtcichemicals.com
Table 2: Key Bioanalytical Techniques for Deuterated Compounds
| Technique | Application | Key Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Quantification in biological matrices, metabolite identification. | Precise mass measurement, distinguishing between labeled and unlabeled species. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. | Fragmentation patterns to confirm molecular structure. nih.gov |
| ²H Nuclear Magnetic Resonance (NMR) | Structural confirmation of the deuterated compound. | Direct detection of deuterium atoms, confirming labeling sites. wikipedia.org |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation of the deuterated compound. | Absence of proton signals at deuterated positions. wikipedia.org |
| Liquid Chromatography (LC) | Separation of the analyte from complex matrices. | Retention time; requires optimization to account for the chromatographic deuterium effect. acs.org |
Potential for Further Isotopic Engineering and Derivatization for Specialized Research Applications
The development of this compound is an example of isotopic engineering , where isotopes are strategically placed within a molecule to enhance its properties. nih.gov This concept can be expanded further for specialized research applications.
Site-Specific Isotopic Labeling: Beyond simply improving metabolic stability, deuterium could be placed at different positions within the fluvoxamine molecule to probe specific enzymatic reactions or receptor-ligand interactions. Synthesizing a suite of fluvoxamine analogs with deuterium at various sites would create a powerful toolkit for mechanistic studies.
Multi-Isotope Labeling: For more complex tracing studies in metabolomics, molecules can be labeled with multiple types of stable isotopes (e.g., deuterium and ¹³C). This multi-isotope labeling provides more constraints for metabolic flux analysis, allowing for more detailed and accurate mapping of metabolic pathways.
Derivatization with Deuterated Reagents: In metabolomics and other analytical applications, chemical derivatization is often used to improve the chromatographic or mass spectrometric properties of analytes. Using a deuterated derivatization agent creates a labeled version of a target molecule in situ. nih.gov This approach is highly valuable for creating internal standards for quantitative mass spectrometry. nih.govresearchgate.net For example, a biological sample could be split, with one half derivatized with a standard reagent and the other half with its deuterated analog. Combining the samples allows for precise relative quantification, as the labeled and unlabeled versions of each analyte will have nearly identical chemical properties but distinct masses. researchgate.net This strategy could be used to study changes in neurotransmitter levels in response to this compound treatment with high analytical precision.
The continued innovation in isotopic engineering and derivatization strategies will undoubtedly expand the research applications for deuterated compounds, enabling more sophisticated and insightful investigations into complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
